molecular formula C12H10N2O4S B7843167 2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid

2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid

Cat. No.: B7843167
M. Wt: 278.29 g/mol
InChI Key: SMSHWVHPHUORLX-UHFFFAOYSA-N
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Description

2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a phenoxyacetamido group, and a carboxylic acid functional group. It has been studied for its potential antimicrobial, antibiofilm, and antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with phenoxyacetyl chloride to form the phenoxyacetamido derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid stands out due to its unique combination of a thiazole ring and a phenoxyacetamido group, which contributes to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-10(6-18-8-4-2-1-3-5-8)14-12-13-9(7-19-12)11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHWVHPHUORLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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